Pubchem_71370201

Antioxidant Activity Free Radical Scavenging Oxidative Stress

Piceatannol (PubChem CID 667639), also known as 3,3',4,5'-tetrahydroxy-trans-stilbene, is a naturally occurring polyphenolic stilbene and a hydroxylated analog of resveratrol, with the CAS registry number 10083-24-6. It is structurally distinguished from its parent compound by the addition of a single aromatic hydroxyl group at the 3' position, a modification that is enzymatically catalyzed by the cytochrome P450 enzyme CYP1B1.

Molecular Formula H4I3O2PbRb
Molecular Weight 709 g/mol
CAS No. 65778-70-3
Cat. No. B15443426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePubchem_71370201
CAS65778-70-3
Molecular FormulaH4I3O2PbRb
Molecular Weight709 g/mol
Structural Identifiers
SMILESO.O.[Rb].I[Pb](I)I
InChIInChI=1S/3HI.2H2O.Pb.Rb/h3*1H;2*1H2;;/q;;;;;+3;/p-3
InChIKeyPGXQCFCXVDRVDN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piceatannol (CAS 10083-24-6): A Structurally Differentiated Resveratrol Analog for Kinase Inhibition and Metabolic Research


Piceatannol (PubChem CID 667639), also known as 3,3',4,5'-tetrahydroxy-trans-stilbene, is a naturally occurring polyphenolic stilbene and a hydroxylated analog of resveratrol, with the CAS registry number 10083-24-6 [1]. It is structurally distinguished from its parent compound by the addition of a single aromatic hydroxyl group at the 3' position, a modification that is enzymatically catalyzed by the cytochrome P450 enzyme CYP1B1 [2]. This seemingly minor structural change imparts a distinct pharmacological profile, most notably its activity as a spleen tyrosine kinase (Syk) inhibitor, which is largely absent in resveratrol [3]. Piceatannol is a cell-permeable, substrate-competitive, and reversible plant metabolite that is widely utilized as a research tool for investigating Syk-dependent signaling pathways in immunology, inflammation, and oncology .

Beyond Resveratrol: Why Piceatannol's Target Engagement Profile Demands Its Use Over Generic Stilbenes


The assumption that in-class stilbene compounds like piceatannol and resveratrol are functionally interchangeable is a critical experimental pitfall. While they share a common molecular backbone and overlapping antioxidant properties [1], their target engagement profiles diverge significantly. Piceatannol possesses a unique 3'-hydroxyl group that enables it to function as an ATP-competitive inhibitor of kinases such as Syk and PI3K, an activity that is minimal or absent in resveratrol at comparable concentrations [2]. This structural feature has been demonstrated in molecular docking studies to create an additional hydrogen bond within the ATP-binding pocket of PI3K, resulting in tighter binding and enhanced functional inhibition [3]. Consequently, substituting piceatannol with resveratrol or other generic stilbenes in studies of Syk-dependent signaling, immunoreceptor activation, or PI3K-mediated metastasis will lead to a false-negative or misleadingly weak result. The specific, quantifiable differences outlined in Section 3 confirm that piceatannol's procurement is not merely a matter of choice but a prerequisite for experimental validity in these specific research contexts.

Piceatannol's Procurement Edge: A Head-to-Head Quantitative Comparison Against Key Comparators


Superior Antioxidant Potency: Piceatannol Outperforms Resveratrol and Synthetic Antioxidants in Free Radical Scavenging

Piceatannol demonstrates significantly more potent antioxidant activity compared to resveratrol and common synthetic antioxidants. In a direct head-to-head comparison, piceatannol's IC50 for scavenging free radicals was 16.57 μg/mL, which is notably lower (and therefore more potent) than that of resveratrol [1]. The study also showed piceatannol's reducing power was higher than resveratrol, as well as the synthetic standards TBHQ and BHT [1].

Antioxidant Activity Free Radical Scavenging Oxidative Stress

Kinase Selectivity Profile: Piceatannol's 10-Fold Selectivity for Syk Over Lyn Defines Its Utility in Immunoreceptor Signaling

A key differentiator for piceatannol in kinase research is its selectivity for Spleen Tyrosine Kinase (Syk) over Lyn kinase. Piceatannol inhibits Syk activity approximately 10-fold more potently than Lyn . This is supported by isolated enzyme preparation data showing an IC50 of 10 µM for p72syk, with selectivity relative to Lyn . This selectivity profile is crucial for dissecting signaling events downstream of immunoreceptors like FcεRI, where Syk and Lyn play distinct, sometimes opposing roles [1].

Syk Inhibition Kinase Selectivity Immunoreceptor Signaling Allergy & Inflammation

Superior α-Glucosidase Inhibition: Piceatannol is 8-9x More Potent than Resveratrol in Lowering Postprandial Blood Glucose

In the context of metabolic disease research, piceatannol is a significantly more potent inhibitor of mammalian α-glucosidase compared to its parent analog, resveratrol. Using sucrose as a substrate, piceatannol exhibited an IC50 range of 14–84 μg/mL, which is 8- to 9-fold more potent than resveratrol's IC50 range of 111–120 μg/mL [1]. This enhanced in vitro activity translated into superior in vivo efficacy; a lower dose of piceatannol (14 mg/kg body weight) significantly lowered postprandial blood glucose in high-fat-fed mice, an effect comparable to the antidiabetic drug acarbose and more efficacious than a higher dose of resveratrol (30 mg/kg) [1].

α-Glucosidase Inhibition Diabetes Research Postprandial Hyperglycemia Metabolic Disease

Divergent MAO Inhibitory Potency: Resveratrol is a Stronger MAO Inhibitor than Piceatannol in Human Adipose Tissue

Despite their structural similarity, piceatannol and resveratrol exhibit markedly different potencies as inhibitors of monoamine oxidase (MAO). In a direct comparison using human adipose tissue (hAT), resveratrol inhibited MAO with an IC50 of 18.5 μM, while piceatannol was significantly weaker, with an IC50 of 133.7 μM [1]. This represents a >7-fold difference in potency [1].

Monoamine Oxidase Inhibition Adipose Tissue Obesity Research Neurotransmitter Metabolism

Unique Antilipolytic Effect: Piceatannol Uniquely Inhibits Fat Cell Lipolysis at Doses ≥100 μM

Piceatannol possesses a distinct antilipolytic activity not shared by its close analog, resveratrol. In a comparative study on mouse adipocytes, only piceatannol was able to inhibit both basal and stimulated lipolysis when administered at a concentration of ≥100 μM. Resveratrol, tested under the same conditions, did not exhibit this effect [1]. Both compounds showed similar, dose-dependent inhibition of lipogenic activity, highlighting the specificity of piceatannol's effect on fat breakdown [1].

Lipolysis Adipocyte Biology Obesity Research Metabolic Disease

High-Value Application Scenarios for Piceatannol Based on Quantitative Differentiation


Delineating Syk-Dependent Signaling in Mast Cells and Basophils

Piceatannol's established selectivity for Syk (IC50 ~10 µM) relative to other kinases like Lyn makes it an essential tool for dissecting FcεRI-mediated signaling pathways. Researchers studying allergic inflammation and mast cell/basophil activation should procure piceatannol to specifically inhibit Syk and assess its downstream effects on histamine release and cytokine production [1]. Its use is justified by direct comparative evidence of its kinase inhibition profile, which is not shared by its parent compound, resveratrol .

Investigating α-Glucosidase Inhibition and Postprandial Glycemic Control

For metabolic disease researchers, piceatannol is the stilbene of choice for studying α-glucosidase inhibition. Its IC50 of 14–84 μg/mL is significantly lower (8-9 fold more potent) than that of resveratrol (111–120 μg/mL) [2]. This superior in vitro potency translates to a clear in vivo effect on lowering postprandial blood glucose in animal models at a lower effective dose (14 mg/kg) than resveratrol [2]. Procurement of piceatannol is essential for generating robust and physiologically relevant data on carbohydrate metabolism.

Studying PI3K-Mediated Invasion and Metastasis in Cancer Models

Piceatannol is a more effective tool than resveratrol for investigating PI3K/Akt-dependent pathways in cancer metastasis. Molecular docking studies and kinase assays confirm that its additional hydroxyl group enables tighter binding to the ATP-binding pocket of PI3K, leading to superior inhibition of Akt phosphorylation and MMP-2 activity, a key mediator of invasion, in H-ras MCF10A cells [3]. Researchers focused on the PI3K pathway in oncology should prioritize piceatannol for its enhanced functional inhibition relative to resveratrol [3].

Investigating the Regulation of Adipocyte Lipolysis and Lipotoxicity

Studies aimed at understanding the regulation of fat cell lipolysis, particularly its contribution to obesity-related lipotoxicity, require piceatannol. This compound uniquely inhibits both basal and stimulated lipolysis in adipocytes at concentrations ≥100 μM, an activity that is absent in resveratrol [4]. This specific effect makes piceatannol an indispensable chemical probe for dissecting the pathways governing fat mobilization and breakdown, a field where its closest analog offers no utility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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